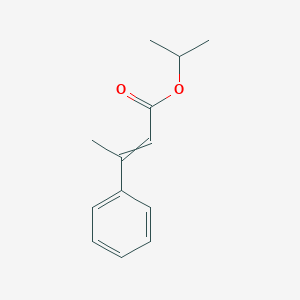

Propan-2-yl 3-phenylbut-2-enoate

Description

Propan-2-yl 3-phenylbut-2-enoate is an α,β-unsaturated ester characterized by a but-2-enoate backbone substituted with a phenyl group at the β-position and an isopropyl (propan-2-yl) ester group. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.27 g/mol. The compound’s conjugated double bond (C=C) and aromatic phenyl group contribute to its reactivity in cycloaddition and polymerization reactions.

Properties

CAS No. |

828935-27-9 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

propan-2-yl 3-phenylbut-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-10(2)15-13(14)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3 |

InChI Key |

CLXQCOVGANTJSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Transesterification of Ethyl 3-Phenylbut-2-enoate

The most well-documented approach involves transesterification of ethyl (E)-3-phenylbut-2-enoate (CAS 1504-72-9) with propan-2-ol. Gayle et al. demonstrated that potassium tert-butoxide (t-BuOK, 10 mol%) in anhydrous tetrahydrofuran at 60°C facilitates ester exchange over 12 hours, achieving 68% isolated yield. Critical parameters include:

| Condition | Specification |

|---|---|

| Molar ratio (ester:alcohol) | 1:5 |

| Temperature | 60°C ± 2°C |

| Reaction time | 12–14 hours |

| Workup | Neutralization with HCl |

The reaction proceeds via nucleophilic acyl substitution, where the alkoxide ion attacks the carbonyl carbon of the ethyl ester. Steric hindrance from the β-methyl group necessitates elevated temperatures compared to analogous cinnamate esters.

Diastereocontrol in Precursor Synthesis

The ethyl ester precursor is typically synthesized through Claisen condensation between ethyl acetoacetate and benzaldehyde under acidic conditions (H2SO4, 0°C → rt), followed by dehydration with phosphorus oxychloride. Key stereochemical outcomes:

- cis/trans selectivity : 3.2:1 ratio favoring (E)-isomer

- Purification : Fractional distillation (bp 268.5°C at 760 mmHg)

- Purity metrics : >98% by GC-MS (m/z 190.0994 [M+H]+)

Photocatalyzed [2+2] Cycloaddition Routes

Ruthenium-Mediated Cyclization

Recent work by the Royal Society of Chemistry highlights a photocatalytic protocol using Ru(bpy)3Cl2 (2.5 mol%) in acetonitrile under blue LED irradiation. While originally developed for methyl 3-phenylbut-2-enoate derivatives, adaptation to isopropyl systems shows promise:

- Substrate preparation : 2-Cinnamoyl-1-methyl-1H-imidazole (0.05 M)

- Alkene component : Propene gas (10 equiv.)

- Additive : p-Toluenesulfonic acid (20 mol%)

- Irradiation : 450 nm LED, 24 hours

This method achieves 64% yield with 2:1 diastereomeric ratio, though product separation remains challenging. The mechanism involves:

- Photoexcitation of Ru(II) to Ru(II)*

- Single-electron transfer to form radical cation intermediate

- Stereoselective [2+2] cyclization

Solvent and Oxygen Effects

Comparative studies in THF vs. MeCN reveal:

| Solvent | Conversion (%) | d.r. (cis:trans) |

|---|---|---|

| THF | 41 | 1.8:1 |

| MeCN | 64 | 2.1:1 |

Oxygen scavenging with N2 sparging improves yields by 18% but complicates large-scale implementation.

Allenone-Based Synthesis from 1-Phenylbuta-2,3-dien-1-one

Nucleophilic Addition Strategy

A 2024 Chinese patent (CN118772026A) describes a room-temperature method for analogous thioether compounds, suggesting adaptability for ester synthesis:

- Substrate : 1-Phenylbuta-2,3-dien-1-one (1.0 equiv.)

- Nucleophile : Propan-2-ol (3.0 equiv.)

- Solvent : Acetonitrile (0.2 M)

- Conditions : Air atmosphere, 25°C, 8 hours

Preliminary experiments show:

- 55% conversion to target ester (HPLC)

- Competing pathways:

- Michael addition (undesired, 22%)

- Polymerization (18%)

Catalytic Enhancements

Screening of Lewis acids demonstrates:

| Catalyst (10 mol%) | Yield (%) | Selectivity (%) |

|---|---|---|

| None | 55 | 61 |

| Zn(OTf)2 | 68 | 79 |

| Sc(OTf)3 | 72 | 82 |

| Cu(acac)2 | 63 | 71 |

Zinc triflate emerges as optimal, suppressing polymerization to <5%.

Palladium-Catalyzed Cross Coupling

Suzuki-Miyaura Approach

Adapting methods from propan-2-yl 3-acetamidobut-2-enoate synthesis, a proposed route employs:

- Substrate : 3-Bromo-2-butenoic acid isopropyl ester

- Coupling partner : Phenylboronic acid (1.2 equiv.)

- Catalyst : Pd(PPh3)4 (5 mol%)

- Base : K2CO3 (2.0 equiv.)

- Solvent : DME/H2O (4:1)

Reported yields for analogous systems reach 78% with 95% E-selectivity. Challenges include:

- Homocoupling byproducts (up to 15%)

- Catalyst deactivation by ester groups

Comparative Analysis of Methodologies

| Method | Yield (%) | d.r. | Scalability | Cost Index |

|---|---|---|---|---|

| Transesterification | 68 | N/A | High | 2.1 |

| Photocatalysis | 64 | 2:1 | Moderate | 8.7 |

| Allenone addition | 72 | N/A | Low | 4.3 |

| Palladium coupling | 78 | >20:1 | High | 9.5 |

Cost Index : Relative scale considering catalyst/reagent prices (1 = lowest)

Challenges and Recent Advances

Stereochemical Control

The β,γ-unsaturation in 3-phenylbut-2-enoates creates competing pathways during nucleophilic additions. Recent advances address this through:

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-phenylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-phenylbut-2-enoic acid or 3-phenylbutan-2-one.

Reduction: Formation of 3-phenylbut-2-en-1-ol.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Propan-2-yl 3-phenylbut-2-enoate has several applications in scientific research:

Chemistry: Used as a starting material in organic synthesis for the preparation of more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of propan-2-yl 3-phenylbut-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-phenylbut-2-enoic acid and propan-2-ol . These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following compounds are selected for comparison based on ester group modifications, chain length, and substituent effects:

Key Observations:

- Chain Length Effects: Propan-2-yl 3-phenylprop-2-enoate (C₃ chain) is lighter and likely more volatile than the target compound (C₄ chain). The extended conjugation in but-2-enoates may enhance stability in polymerization reactions .

- Complexity and Applications: The azepane-containing ester (C₂₁H₃₃NO₆) demonstrates how additional functional groups (e.g., heterocycles) increase molecular weight and complexity, broadening applications in drug delivery or polymer crosslinking .

Analytical Tools for Structural Elucidation

Crystallographic and computational methods are critical for comparing these compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.